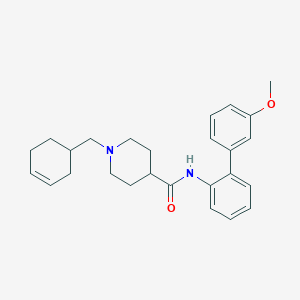![molecular formula C25H21N3O2 B5960626 (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone](/img/structure/B5960626.png)
(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with a phenyl group and a quinoline ring substituted with a pyridinyl group, connected through a methanone linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and morpholine intermediates. The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The morpholine intermediate can be prepared by reacting diethylene glycol with ammonia.
The final step involves the coupling of the quinoline and morpholine intermediates through a methanone linkage. This can be achieved by reacting the quinoline intermediate with a chloromethyl ketone derivative of the morpholine intermediate under basic conditions, typically using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles like amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学研究应用
(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Additionally, its ability to interact with DNA and RNA makes it a candidate for further studies in gene regulation and expression.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Uniqueness
(2-Phenylmorpholin-4-yl)[2-(pyridin-3-yl)quinolin-4-yl]methanone stands out due to its unique combination of a morpholine ring and a quinoline ring, which imparts distinct chemical properties and reactivity. Unlike simpler aniline derivatives or plasticizers, this compound’s complex structure allows for diverse applications in medicinal chemistry and materials science.
属性
IUPAC Name |
(2-phenylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(28-13-14-30-24(17-28)18-7-2-1-3-8-18)21-15-23(19-9-6-12-26-16-19)27-22-11-5-4-10-20(21)22/h1-12,15-16,24H,13-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQGGZANWBPMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5960547.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-methoxyacetamide](/img/structure/B5960576.png)
![1-(2-methoxy-5-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5960577.png)
![[5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B5960582.png)
![3-(4-biphenylyl)-5-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5960596.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5960599.png)
![3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5960607.png)
![2-[(5-BENZYL-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2,3-DICHLOROPHENYL)ACETAMIDE](/img/structure/B5960608.png)
![(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-[[6-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]pyridin-2-yl]amino]prop-2-enal](/img/structure/B5960609.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(2-chlorobenzyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B5960636.png)


![2-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B5960646.png)
